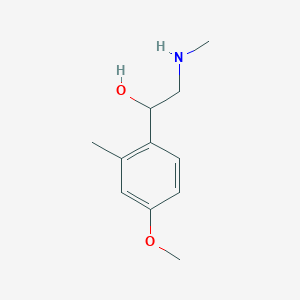
1-(Ethylthio)but-3-en-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Ethylthio)but-3-en-2-one is an organic compound with the molecular formula C6H10OS and a molecular weight of 130.21 g/mol . It is characterized by the presence of an ethylthio group attached to a butenone backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(Ethylthio)but-3-en-2-one can be synthesized through several methods. One common approach involves the reaction of acetone with 3-ethylthio butyraldehyde in the presence of a nitrogen-containing base catalyst . This method is advantageous due to its simplicity, high yield, and environmentally friendly nature.
Industrial Production Methods: Industrial production of this compound typically involves bulk manufacturing processes that ensure high purity and consistency. Companies like ChemScene offer bulk custom synthesis and procurement services for this compound .
Análisis De Reacciones Químicas
Types of Reactions: 1-(Ethylthio)but-3-en-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding alcohols or thiols.
Substitution: It can participate in nucleophilic substitution reactions, where the ethylthio group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or alkoxides can be employed under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and thiols.
Substitution: Various substituted butenones depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(Ethylthio)but-3-en-2-one has a wide range of applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(Ethylthio)but-3-en-2-one involves its reactivity towards nucleophiles and electrophiles. The ethylthio group can undergo cleavage under acidic conditions, generating thiols that participate in conjugate addition reactions with α,β-unsaturated ketones . This reactivity is crucial for its role in forming β-keto sulfides and other derivatives.
Comparación Con Compuestos Similares
4,4-Bis(ethylthio)but-3-en-2-one: This compound is similar in structure but contains two ethylthio groups.
3-Buten-2-one, 1-(benzylthio)-: Another similar compound, where the ethylthio group is replaced by a benzylthio group, offering different reactivity and applications.
Uniqueness: 1-(Ethylthio)but-3-en-2-one is unique due to its specific reactivity profile, particularly in thio-Michael addition reactions. Its ability to generate thiols in situ under mild conditions makes it a valuable intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C6H10OS |
|---|---|
Peso molecular |
130.21 g/mol |
Nombre IUPAC |
1-ethylsulfanylbut-3-en-2-one |
InChI |
InChI=1S/C6H10OS/c1-3-6(7)5-8-4-2/h3H,1,4-5H2,2H3 |
Clave InChI |
OTPJHJUVBZWNSP-UHFFFAOYSA-N |
SMILES canónico |
CCSCC(=O)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


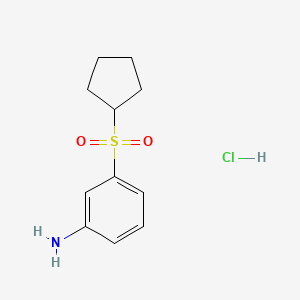



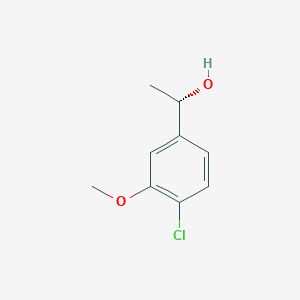
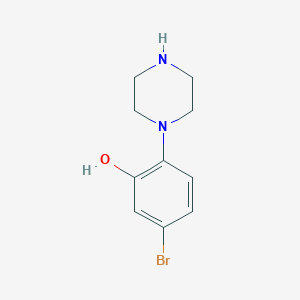
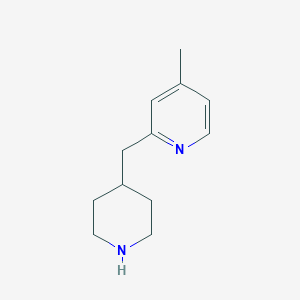
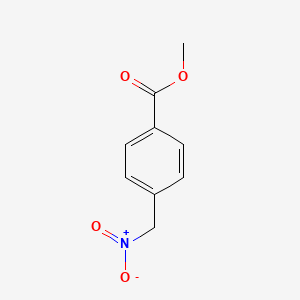
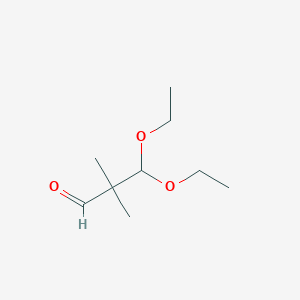
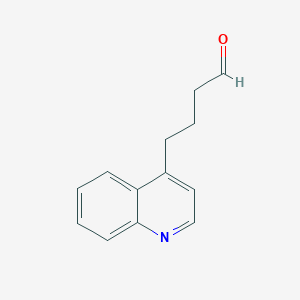
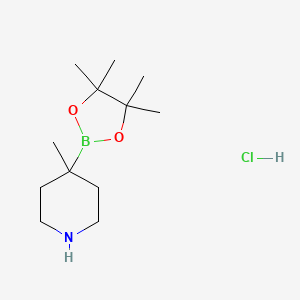
![3,3,3-Trifluoro-2-[5-fluoro-2-(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B13606847.png)
